molecular formula C16H13N5O B12929509 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide CAS No. 919991-24-5

3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide

Cat. No.: B12929509
CAS No.: 919991-24-5
M. Wt: 291.31 g/mol
InChI Key: ZCYIPPDXNQUWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Pyridin-3-yl Pyrimidine: This step involves the reaction of pyridine with a suitable pyrimidine derivative under controlled conditions.

    Amination Reaction: The pyridin-3-yl pyrimidine is then subjected to an amination reaction with an appropriate amine to form the intermediate compound.

    Formation of Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

One of the most notable applications of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is in oncology. The compound has been studied for its potential as an inhibitor of specific kinases involved in cancer proliferation. For instance, it has been linked to the inhibition of BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

Case Study: Nilotinib Hydrochloride Synthesis

The synthesis of Nilotinib Hydrochloride, a drug used for treating CML, involves intermediates derived from this compound. This highlights the compound's role in developing effective therapies against resistant forms of leukemia .

Compound Application Target Disease
This compoundInhibitor of BCR-ABL kinaseChronic myeloid leukemia (CML)
Nilotinib HydrochlorideTreatment for CML and ALLChronic myeloid leukemia (CML), ALL

2. Drug Development

The compound serves as a critical intermediate in synthesizing various pharmaceutical agents. Its structural features allow for modifications that can enhance bioactivity and specificity towards target proteins .

Cosmetic Applications

Beyond its pharmaceutical uses, this compound has potential applications in cosmetic formulations due to its bioactive properties. Research indicates that compounds with similar structures can exhibit skin-soothing and anti-inflammatory effects, making them suitable for inclusion in dermatological products .

Summary of Findings

The compound's applications span across critical areas of drug development and cosmetic formulation. Its role as an intermediate in synthesizing potent anticancer drugs underscores its importance in medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-3-yl)pyrimidine-2-amine: A precursor in the synthesis of the target compound.

    Benzamide derivatives: Compounds with similar structural features and biological activities.

Uniqueness

3-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)benzamide is unique due to its specific combination of pyridine, pyrimidine, and benzamide moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

The compound 3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide, also known by its CAS number 641569-94-0, is a member of the benzamide family that has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O2C_{17}H_{14}N_{4}O_{2}, with a molecular weight of 306.32 g/mol. The structure features a pyridine and pyrimidine moiety linked through an amino group to a benzamide backbone, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's role as a potential anticancer agent. Notably, derivatives of related compounds have shown significant activity against various cancer cell lines:

  • RXRα Antagonism : A related compound demonstrated strong antagonist activity against retinoid X receptor alpha (RXRα), with an EC50 of 1.68 µM and IC50 values < 10 µM against HepG2 and A549 cancer cell lines, indicating potent anti-proliferative effects .
  • Mechanism of Action : The compound induces apoptosis via caspase activation and poly ADP-ribose polymerase (PARP) cleavage, suggesting a mechanism that involves RXRα-dependent pathways .
  • Comparative Efficacy : In comparative studies, certain derivatives exhibited stronger antiproliferative activity than others, emphasizing the importance of specific structural modifications on biological efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that while the compound effectively inhibits cancer cell proliferation, it maintains low cytotoxicity towards normal cells (IC50 > 100 µM), which is a desirable characteristic for potential therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the pyridine ring significantly influence the biological activity of the compounds. For instance, urea derivatives with specific pyridine substitutions showed enhanced antiproliferative effects compared to others .

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities and modes of interaction between the compound and its biological targets. These studies suggest that the compound can effectively bind to RXRα-LBD (ligand-binding domain), reinforcing its potential as an RXRα modulator .

Case Studies

A series of case studies have explored various derivatives of this compound:

CompoundTargetEC50/IC50 ValueRemarks
6A RXRαEC50 = 1.68 µMStrong antagonist activity
8b Nur77IC50 < 10 µMInduces Nur77-dependent apoptosis
I-8 RETModerate potencyInhibits RET kinase activity

These case studies illustrate the versatility and potential therapeutic applications of this class of compounds.

Properties

CAS No.

919991-24-5

Molecular Formula

C16H13N5O

Molecular Weight

291.31 g/mol

IUPAC Name

3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C16H13N5O/c17-15(22)11-3-1-5-13(9-11)20-16-19-8-6-14(21-16)12-4-2-7-18-10-12/h1-10H,(H2,17,22)(H,19,20,21)

InChI Key

ZCYIPPDXNQUWTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=CC=C3)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.